molecular formula C25H19N5O2 B2525454 4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide CAS No. 1423805-44-0

4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B2525454
CAS No.: 1423805-44-0
M. Wt: 421.46
InChI Key: BNJUJWFFDLEQSL-UHFFFAOYSA-N
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Description

4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound featuring a benzamide core with additional functional groups, including a cyano group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benz

Properties

IUPAC Name

4-benzamido-N-[cyano-(1-phenylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2/c26-15-23(20-16-27-30(17-20)22-9-5-2-6-10-22)29-25(32)19-11-13-21(14-12-19)28-24(31)18-7-3-1-4-8-18/h1-14,16-17,23H,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJUJWFFDLEQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C#N)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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